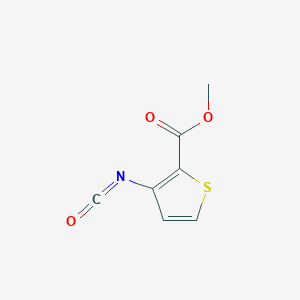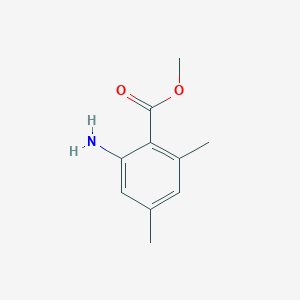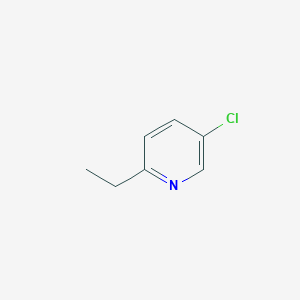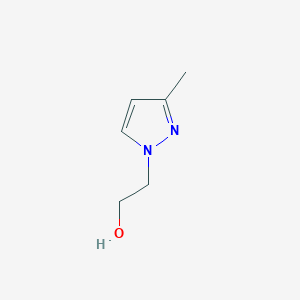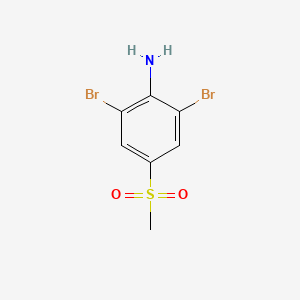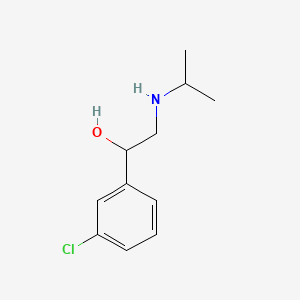
1-(3-Chlorophenyl)-2-(isopropylamino)ethanol
Descripción general
Descripción
- Chemical Formula : C<sub>11</sub>H<sub>16</sub>ClNO
- Molecular Weight : 213.70 g/mol
- Appearance : Solid powder
- Melting Point : Predicted to be 79.14°C
- Boiling Point : Predicted to be approximately 329.7°C at 760 mmHg
- Density : Predicted to be around 1.1 g/cm<sup>3</sup>
- Refractive Index : Predicted value at n<sub>20D</sub> = 1.54
Synthesis Analysis
- Unfortunately, I don’t have specific information on the synthesis of this compound.
Molecular Structure Analysis
- The chemical structure consists of a chlorophenyl group attached to an isopropylamino group via an ethanol linker.
Chemical Reactions Analysis
- No specific reactions are provided for this compound.
Physical And Chemical Properties Analysis
- It is a solid compound with predicted melting and boiling points.
- It may cause skin and eye irritation and respiratory discomfort.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Synthesis Methods
One study outlines the synthesis and pharmacokinetics of structural isomers of β2 agonists, highlighting methods for creating compounds with enhanced blood concentration and prolonged detectability in pharmacological contexts (Glushkova, Popkov, & Martsynkevich, 2020). This research offers insights into the synthesis techniques and pharmacokinetic behaviors beneficial for developing drugs with similar structures.
Biocatalysis in Drug Synthesis
Research on the biocatalytic synthesis of chiral intermediates for β-adrenoceptor agonists showcases innovative approaches to creating pharmaceuticals. For example, Candida ontarioensis was used for the asymmetric reduction of chlorophenyl ketones, demonstrating a high-yield and high-purity process for pharmaceutical intermediates (Ni, Zhang, & Sun, 2012). This technique presents a greener alternative for producing chiral intermediates, which could be applicable to compounds like 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol.
Enzymatic Processes for Chiral Synthesis
Further exploration into enzymatic processes for the synthesis of chiral intermediates, such as the development of an enzymatic process for (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, highlights the application of biocatalysis in creating intermediates for drugs like Ticagrelor (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017). These methods emphasize the role of specific enzymatic reactions in producing high-purity chiral compounds efficiently and sustainably.
Kinetic Studies and Chemical Reactions
Kinetic studies, such as those focusing on the oxidation of lignin model compounds by chlorine dioxide, provide fundamental insights into the reactions involving chlorophenyl compounds under various conditions (Nie, Liu, Wu, Zhan, Yin, Yao, Song, & Wang, 2014). Understanding these reaction mechanisms and kinetics can inform the development of processes for synthesizing or modifying compounds like 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol.
Safety And Hazards
- Causes skin and eye irritation.
- May cause respiratory irritation.
- Handle with care and follow safety precautions.
Direcciones Futuras
- Further research is needed to explore its applications and potential uses.
Please note that this analysis is based on available data, and additional research may be required for a more comprehensive understanding. If you have any specific questions or need further details, feel free to ask! 😊
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-4-3-5-10(12)6-9/h3-6,8,11,13-14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRYXHDMUFXECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601272 | |
| Record name | 1-(3-Chlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-(isopropylamino)ethanol | |
CAS RN |
23299-18-5 | |
| Record name | 1-(3-Chlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



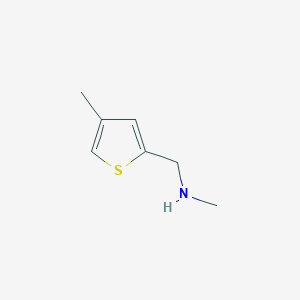
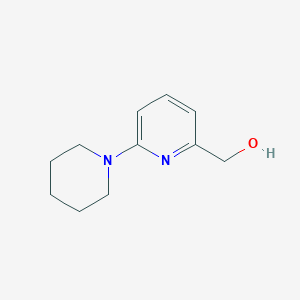
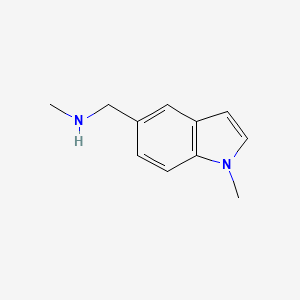
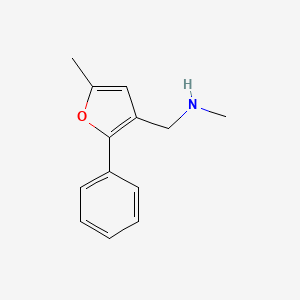
![Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1612050.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1612053.png)

